molecular formula C12H23NO3 B11791895 tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B11791895
M. Wt: 229.32 g/mol
InChI Key: IIEYBUNPTWMMQX-UHFFFAOYSA-N
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Description

"tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate" is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 1-hydroxypropyl substituent at the 3-position of the pyrrolidine ring. Such functional groups make the compound valuable in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules or prodrugs targeting diseases like cancer .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

IIEYBUNPTWMMQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrrolidinol with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the synthesis of more complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate" with structurally related pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituent at Pyrrolidine 3-Position Molecular Weight (g/mol) Key Functional Groups Reported Applications/Purity Reference
This compound 1-Hydroxypropyl ~265 (estimated) Hydroxyl, tert-butyl carbamate Hypothesized use in anticancer agents (based on analogs)
tert-Butyl 3-phenylpyrrolidine-1-carboxylate Phenyl 247.34 Aromatic ring, tert-butyl carbamate Pharmaceutical intermediate (95% purity)
(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate Mercapto (thiol) 203.31 Thiol, tert-butyl carbamate Potential for thiol-mediated conjugation or redox-sensitive prodrugs
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodopyridinyloxymethyl 473.35 Iodine, pyridine, tert-butyl carbamate High-cost intermediate ($400/g); used in halogenated heterocycle synthesis
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate Pyrazin-2-ylamino 264.32 Pyrazine, tert-butyl carbamate Investigated as a kinase inhibitor intermediate

Key Observations:

  • Thiol-containing analogs (e.g., 3-mercapto derivatives) exhibit higher reactivity due to the sulfhydryl group, enabling disulfide bond formation or metal coordination, unlike the hydroxyl group in the target compound . Halogenated derivatives (e.g., iodine-substituted) show increased molecular weight and cost, likely due to synthetic complexity and halogenation steps .
  • Synthetic Considerations :

    • The tert-butyl carbamate group in all analogs serves as a protective group for amines, facilitating selective deprotection during multistep syntheses .
    • Chromatographic purification methods (e.g., flash column chromatography with hexane/EtOAc) are common for isolating tert-butyl pyrrolidine carboxylates, as seen in the synthesis of related compounds .
  • Biological Relevance: Hydroxypropyl and pyrazinylamino derivatives are often intermediates in anticancer drug discovery, aligning with research on constrained FTY720 analogs that modulate sphingosine-1-phosphate receptors . Phenyl-substituted analogs may prioritize lipophilicity for blood-brain barrier penetration, whereas hydrophilic groups (e.g., hydroxyl) favor renal excretion .

Biological Activity

tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate is an organic compound classified as a pyrrolidine derivative. Its unique structural features, including a tert-butyl group and a hydroxypropyl substituent, contribute to its biological activity. This article explores the compound's interactions with biological systems, its potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring with a tert-butyl group and a hydroxypropyl side chain, allowing for diverse chemical reactivity and interaction with biological molecules.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding due to the hydroxyl group. This interaction can influence the activity of proteins and enzymes, making it significant in medicinal chemistry.

  • Enzyme Interaction : The compound can act as both an inhibitor and an activator of various enzymes, depending on its binding affinity to specific molecular targets.
  • Hydrogen Bonding : The presence of the hydroxyl group facilitates hydrogen bonding with proteins, potentially altering their function and stability.

Case Studies

Recent studies have focused on the compound's role in drug development and its potential as an intermediate in synthesizing biologically active compounds.

  • Study on Anticancer Activity : In vitro tests have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds with similar structural features demonstrated IC50 values ranging from 0.2 to 5.8 µM against various cancer cell lines, indicating promising therapeutic potential .

Comparative Analysis

The biological activity of this compound can be compared with other pyrrolidine derivatives:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateHydroxymethyl group instead of hydroxypropylSlightly less bulky, influencing reactivity
Tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylateTosyloxy groupMore reactive in nucleophilic substitution
Tert-butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylateDifferent hydroxyalkyl chainOffers distinct reactivity patterns

The unique structure of this compound balances reactivity and stability, making it valuable in organic synthesis .

Applications in Drug Development

The compound serves as a crucial building block for synthesizing more complex molecules with potential pharmaceutical applications. Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents targeting diseases such as cancer.

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